molecular formula C10H8Cl4N2O2S B14132912 Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate

Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate

Cat. No.: B14132912
M. Wt: 362.1 g/mol
InChI Key: XJWKXVRUGKTLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate involves the reaction of 2,3,5,6-tetrachlorophenyl isothiocyanate with ethyl carbamate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The tetrachlorophenyl group enhances its binding affinity, while the thiourea moiety can form hydrogen bonds with the target. This interaction can disrupt normal cellular processes, leading to the desired biological effect .

Comparison with Similar Compounds

Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-(2,3,4,5-tetrachlorophenyl)thioureidocarboxylate
  • Ethyl 3-(2,3,5,6-tetrachlorophenyl)ureidocarboxylate
  • Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidopropionate

These compounds share structural similarities but differ in the position of chlorine atoms or the nature of the ester group. The unique combination of the tetrachlorophenyl group and thiourea moiety in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H8Cl4N2O2S

Molecular Weight

362.1 g/mol

IUPAC Name

ethyl N-[(2,3,5,6-tetrachlorophenyl)carbamothioyl]carbamate

InChI

InChI=1S/C10H8Cl4N2O2S/c1-2-18-10(17)16-9(19)15-8-6(13)4(11)3-5(12)7(8)14/h3H,2H2,1H3,(H2,15,16,17,19)

InChI Key

XJWKXVRUGKTLIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C(=CC(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.